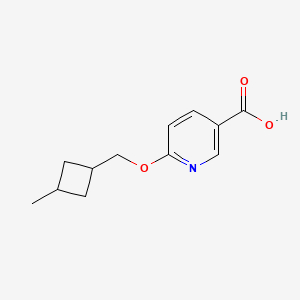
6-((3-Methylcyclobutyl)methoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((3-Methylcyclobutyl)methoxy)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a 3-methylcyclobutyl group attached to the methoxy group of the nicotinic acid structure. It is a member of the pyridinecarboxylic acids family, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Methylcyclobutyl)methoxy)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with 3-methylcyclobutyl methanol in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
6-((3-Methylcyclobutyl)methoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-((3-Methylcyclobutyl)methoxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 6-((3-Methylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. For example, it may inhibit certain enzymes in the lipid metabolism pathway, leading to reduced levels of triglycerides and cholesterol .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: An isomer of nicotinic acid with the carboxyl group at the 2-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Methyl Nicotinate: The methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Uniqueness
6-((3-Methylcyclobutyl)methoxy)nicotinic acid is unique due to the presence of the 3-methylcyclobutyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, bioavailability, and specificity for certain molecular targets compared to other nicotinic acid derivatives .
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
6-[(3-methylcyclobutyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-4-9(5-8)7-16-11-3-2-10(6-13-11)12(14)15/h2-3,6,8-9H,4-5,7H2,1H3,(H,14,15) |
Clave InChI |
WYVXQSAUFBCIBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)COC2=NC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


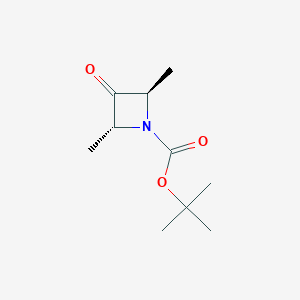


![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
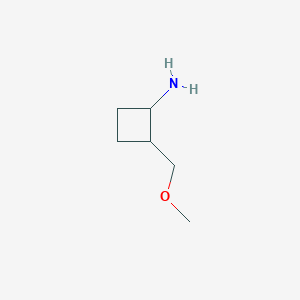


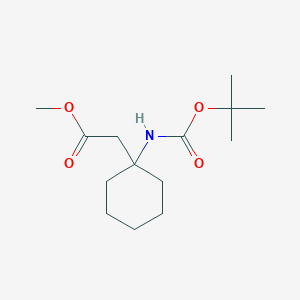
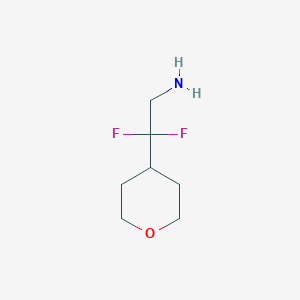
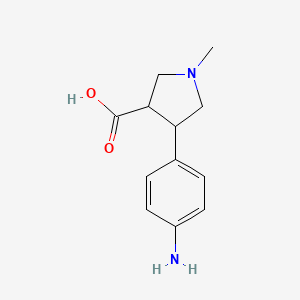
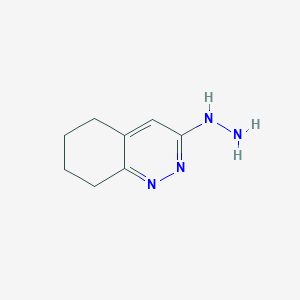
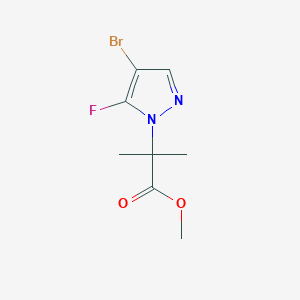
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
